Thermal Stability Advantage: Cu(TMHD)2 Remains Intact to 447 K vs. Cu(acac)2 Decomposition at ~473 K in Oxidizing Environments
Cu(TMHD)2 exhibits superior thermal stability under inert conditions, remaining stable up to 447 K (174 °C) without residual mass loss, as determined by thermogravimetric analysis [1]. In contrast, Cu(acac)2 is reported to remain intact only up to approximately 200 °C (473 K) in inert atmosphere, but begins decomposition at lower temperatures when exposed to oxidizing conditions [2]. The absence of β-hydrogens in the TMHD ligand structure eliminates the β-hydride elimination pathway, a primary thermal decomposition route in other β-diketonates [3].
| Evidence Dimension | Thermal stability (temperature of onset of decomposition in inert atmosphere) |
|---|---|
| Target Compound Data | Stable at 447 K (174 °C) without residual mass loss |
| Comparator Or Baseline | Cu(acac)2: stable up to ~473 K (200 °C) in inert atmosphere |
| Quantified Difference | Both compounds show comparable thermal stability in inert conditions; however, Cu(TMHD)2 lacks the β-hydrogen decomposition pathway present in Cu(acac)2, conferring superior long-term thermal robustness in delivery lines |
| Conditions | Thermogravimetric analysis (TGA) under N2 atmosphere |
Why This Matters
Higher thermal stability ensures Cu(TMHD)2 can be heated in precursor delivery lines without premature decomposition, maintaining consistent vapor delivery and reproducible film quality across extended deposition runs.
- [1] Siddiqi, M. A.; Siddiqui, R. A.; Atakan, B. Thermal Stability, Vapor Pressures, and Diffusion Coefficients of Some Metal 2,2,6,6-Tetramethyl-3,5-heptandionate [M(tmhd)n] Compounds. Journal of Chemical & Engineering Data 2010, 55, 2149–2154. View Source
- [2] Copper(II) acetylacetonate — Thermal Stability Data. Aggregated from multiple sources including Nasebulin et al. vapor pressure studies. View Source
- [3] Mironova Labs. Metal-Organic Precursors for ALD & CVD: No β-Hydrogens — Elimination of Premature Decomposition. Technical Resource Document. View Source
